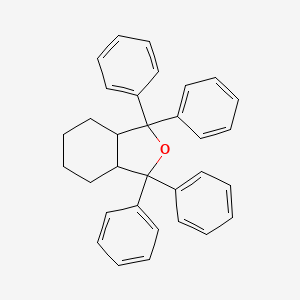

1,1,3,3-Tetraphenyloctahydro-2-benzofuran

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

113770-02-8 |

|---|---|

Molekularformel |

C32H30O |

Molekulargewicht |

430.6 g/mol |

IUPAC-Name |

1,1,3,3-tetraphenyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran |

InChI |

InChI=1S/C32H30O/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(33-31,27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-12,15-22,29-30H,13-14,23-24H2 |

InChI-Schlüssel |

MNAWYNDOCLRYLP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2C(C1)C(OC2(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for 1,1,3,3 Tetraphenyloctahydro 2 Benzofuran and Congeneric Octahydrobenzofurans

Retrosynthetic Analysis of the 1,1,3,3-Tetraphenyloctahydro-2-benzofuran Core

A retrosynthetic analysis of the target molecule, this compound, suggests several strategic disconnections to simplify the complex structure into more accessible starting materials. The core structure is a saturated bicyclic ether, which presents opportunities for disconnection at the ether linkage, the C-C bonds of the cyclohexane (B81311) ring, and the bonds connecting the phenyl substituents.

A primary disconnection across the C1-O and C3-O bonds of the ether ring points to a precursor such as a 1-(2-hydroxycyclohexyl)-2,2-diphenylethane-1,1-diol derivative. However, a more synthetically viable approach involves a late-stage hydrogenation. This leads to a key intermediate, a substituted benzofuran (B130515), specifically 1,1,3,3-tetraphenyl-1,3-dihydro-2-benzofuran or its benzofuran equivalent.

Further disconnection of this intermediate focuses on the formation of the dihydrofuran ring. The C1 and C3 positions, each bearing two phenyl groups, strongly suggest a double Grignard-type addition of phenylmagnesium bromide to a suitable phthalide (B148349) (2-benzofuran-1(3H)-one) or a related diester precursor derived from phthalic acid.

Hydrogenation: The octahydrocyclohexane ring is disconnected to reveal a benzene (B151609) ring, pointing to a substituted benzofuran or dihydrobenzofuran as the direct precursor.

C-C Bond Formation (Phenyl Groups): The four phenyl groups are disconnected, suggesting the use of a phenyllithium (B1222949) or phenyl Grignard reagent.

Cyclization/Lactonization: The dihydrofuran ring itself can be traced back to an open-chain precursor, such as a 2-(hydroxymethyl)benzoic acid derivative, which can be cyclized to form a lactone (phthalide). The addition of phenyl groups would then be performed on this lactone.

This analysis establishes that the synthesis would likely proceed by first constructing a substituted benzofuran or a related lactone, followed by the introduction of the tetraphenyl substitution, and culminating in the complete hydrogenation of the benzene ring to yield the final octahydrobenzofuran structure.

Foundational Approaches to Benzofuran and Dihydrobenzofuran Synthesis

The synthesis of the benzofuran core is a well-established field in heterocyclic chemistry, with numerous methods developed to construct this scaffold. researchgate.net These approaches can be broadly categorized by which part of the bicyclic system is formed in the key step: annulation of the furan (B31954) ring onto a benzene precursor, or construction of the benzene ring onto a pre-existing furan.

Cyclization Reactions for Furan Ring Annulation

The most common strategy for benzofuran synthesis involves the cyclization of a suitably substituted phenol (B47542) derivative, thereby forming the furan ring. These methods vary widely in their catalysts and reaction mechanisms.

Palladium-Catalyzed Cyclization: Palladium catalysts are frequently used to facilitate the intramolecular cyclization of ortho-substituted phenols. For instance, the Wacker-type oxidative cyclization of o-allylphenols using a Pd(II) catalyst can produce 2-methylbenzofurans. rsc.org Another strategy involves the intramolecular C-H bond functionalization of (Z)-2-bromovinyl phenyl ethers, catalyzed by palladium, to afford 2-substituted benzo[b]furans. organic-chemistry.org

Hypervalent Iodine-Mediated Cyclization: A metal-free alternative involves the use of hypervalent iodine reagents. The cyclization of ortho-hydroxystilbenes (2-hydroxystilbenes) can be mediated by stoichiometric (diacetoxyiodo)benzene (B116549) to yield 2-arylbenzofurans in good yields. organic-chemistry.org An iodine(III)-catalyzed version of this oxidative cyclization has also been developed. mdpi.com

Copper- and Gold-Catalyzed Cyclizations: Copper catalysts can promote the domino hydroxylation-cyclization of 2-haloarylalkynes to generate the benzofuran scaffold. mdpi.com Similarly, gold(I) complexes have been shown to catalyze the cycloisomerization of 2-(iodoethynyl)aryl esters, which proceeds through a C-O ring closure to form 3-iodo-2-acyl benzofurans. organic-chemistry.org

Electrophilic Cyclization: An electrophilic cyclization has been developed using a source of an electrophilic sulfur species to transform o-alkynyl substituted anisoles into 3-thiomethyl substituted benzofurans under ambient conditions. digitellinc.com

| Catalyst/Reagent System | Precursor Type | Product Type | Reference |

| Pd(II)/CuCl/O₂ | o-Alkenylphenol | Substituted Benzofuran | rsc.org |

| PhI(OAc)₂ | o-Hydroxystilbene | 2-Arylbenzofuran | organic-chemistry.org |

| Copper-Promoted | 2-Haloarylalkyne | Substituted Benzofuran | mdpi.com |

| Gold(I) Complex | 2-(Iodoethynyl)aryl ester | 3-Iodo-2-acylbenzofuran | organic-chemistry.org |

| Dimethyl(methylthio)sulfonium Salt | o-Alkynyl Anisole | 3-Thiomethylbenzofuran | digitellinc.com |

Construction of Benzene Ring on Furan Precursors

A less conventional, yet powerful, strategy involves the "benzannulation" approach, where the benzene ring is constructed upon a pre-existing furan or a precursor that forms the furan ring early.

One such method begins with a 3-bromofuran, which is elaborated into a 4-furyl-3-alkoxy-3-butenoic acid intermediate. This intermediate then undergoes reactions to form the fused benzene ring, yielding the benzofuran product. rsc.org Another innovative route involves a Diels-Alder based cascade reaction between 3-hydroxy-2-pyrones and nitroalkenes. This cycloaddition builds a highly substituted benzene ring, which can then undergo a subsequent cyclization to form a benzofuranone, a close derivative of benzofuran. oregonstate.edu Furthermore, a DBU-promoted cyclization of a 2-propargyl cyclohexenone followed by oxidation with oxone can induce the formation of the aromatic benzene ring, resulting in a substituted benzofuran. nih.gov

Ring-Closing Metathesis (RCM) in Benzofuran Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the formation of cyclic structures, including the furan ring of benzofurans. wikipedia.org The strategy typically involves a diene precursor that, in the presence of a ruthenium-based catalyst (such as a Grubbs' catalyst), undergoes intramolecular metathesis to form a cycloalkene and a volatile ethylene (B1197577) byproduct, driving the reaction forward. wikipedia.orgorganic-chemistry.org

A notable application is the synthesis of substituted benzofurans from 1-allyl-2-allyloxybenzene precursors. organic-chemistry.org This approach utilizes a ruthenium catalyst to first mediate the isomerization of the C-allyl and O-allyl groups into C-vinylic and O-vinylic functionalities. This is followed by the key RCM step, which closes the furan ring. organic-chemistry.org The method is versatile and tolerates a range of substituents, including electron-withdrawing groups, making it valuable for creating diverse benzofuran derivatives. organic-chemistry.org The efficiency of RCM has made it a key strategy in both academic research and industrial applications for synthesizing heterocycles. acs.org

Advanced Synthetic Methodologies for Octahydrobenzofuran Formation

The conversion of the aromatic benzofuran scaffold into the fully saturated octahydrobenzofuran system is a critical transformation for accessing complex three-dimensional structures. This reduction requires methodologies that can efficiently hydrogenate both the benzene and furan rings, ideally with high stereocontrol.

Enantio- and Diastereoselective Hydrogenation of Benzofurans to Octahydrobenzofurans

Achieving complete and stereoselective hydrogenation of benzofurans is challenging because it requires catalysts that can operate under conditions suitable for reducing both the electron-rich furan ring and the robust benzene ring, while simultaneously controlling the formation of multiple new stereocenters.

A significant breakthrough in this area is the development of a one-pot cascade catalysis protocol for the enantio- and diastereoselective, complete hydrogenation of multiply substituted benzofurans. nih.govnih.gov This dual-catalytic process produces architecturally complex octahydrobenzofurans with excellent stereocontrol. nih.govnih.gov

The process sequentially utilizes two distinct catalysts:

Chiral Ruthenium-N-Heterocyclic Carbene (Ru-NHC) Complex: The first step involves the asymmetric hydrogenation of the furan ring, catalyzed by a chiral homogeneous Ru-NHC complex. This establishes the initial stereocenters on the heterocyclic portion of the molecule. nih.govnih.gov Ruthenium NHC catalysts are known for their high activity in the asymmetric hydrogenation of various benzofurans. nih.gov

In Situ Activated Rhodium Catalyst: Following the initial hydrogenation, the reaction conditions are adjusted to generate an achiral rhodium catalyst in situ. This second catalyst is responsible for the complete hydrogenation of the carbocyclic benzene ring, affording the final enantioenriched octahydrobenzofuran product. nih.govnih.gov

This cascade approach is highly effective, tolerating various functional groups and enabling the controlled installation of up to six new stereocenters in a single operation. nih.govnih.gov The selective hydrogenation of just the furan ring to a dihydrobenzofuran can also be achieved using ruthenium nanoparticles supported on Lewis acid-modified ionic liquids, highlighting the tunability of ruthenium-based systems for these transformations. acs.org

| Catalyst System | Substrate | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee, %) | Reference |

| Chiral Ru-NHC / Rh | 2-Methylbenzofuran | 2-Methyloctahydrobenzofuran | 92 | >20:1 | 96 | nih.gov |

| Chiral Ru-NHC / Rh | 2-Phenylbenzofuran | 2-Phenyloctahydrobenzofuran | 94 | >20:1 | 97 | nih.gov |

| Chiral Ru-NHC / Rh | 2-(4-Fluorophenyl)benzofuran | 2-(4-Fluorophenyl)octahydrobenzofuran | 91 | >20:1 | 96 | nih.gov |

| Chiral Ru-NHC / Rh | 2-n-Propylbenzofuran | 2-n-Propyloctahydrobenzofuran | 86 | >20:1 | 94 | nih.gov |

Transition Metal-Catalyzed Coupling and Cyclization Reactions

Transition metals are pivotal in modern organic synthesis, facilitating the construction of complex molecular architectures like the benzofuran nucleus. nih.gov Catalytic systems involving individual or bimetallic transition metals enable efficient bond formations under relatively mild conditions. nih.gov

Palladium catalysis is a cornerstone for the synthesis of benzofurans, frequently employing a domino approach that begins with a Sonogashira cross-coupling reaction. wikipedia.orgyoutube.com This reaction typically involves the coupling of a terminal alkyne with an aryl halide, such as an o-iodophenol, in the presence of a palladium catalyst. wikipedia.orgresearchgate.net The resulting o-alkynylphenol intermediate then undergoes an intramolecular cyclization (e.g., 5-endo-dig) to furnish the benzofuran ring. researchgate.net

Innovations in this area include the use of in-situ-generated palladium nanoparticles to catalyze the reaction in water under aerobic conditions, eliminating the need for ligands or a copper co-catalyst. researchgate.net While the Sonogashira reaction is effective for a wide range of aryl halides, the reactivity order generally follows I > Br > Cl, which can be exploited for selective couplings. wikipedia.orgyoutube.com

Another palladium-catalyzed approach involves a Heck-type oxyarylation mechanism. This method can achieve direct arylation and ring closure of benzofurans with aryl iodides to form fused ring systems like dihydrobenzofuro[3,2-b]-benzofurans. nih.gov Palladium has also been utilized in the intramolecular carbonylative annulation of o-alkynylphenols to produce functionalized benzofuro[3,4-d]furan-1-ones. nih.gov Subsequent reduction of the initially formed benzofuran or its derivatives is necessary to yield the saturated octahydrobenzofuran core.

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis

| Reaction Type | Catalyst System | Substrates | Key Features | Reference |

|---|---|---|---|---|

| Sonogashira Coupling-Cyclization | Pd Nanoparticles (in situ) | 2-Iodophenols, Arylacetylenes | Copper- and ligand-free; occurs in water. | researchgate.net |

| Sonogashira Coupling-Cyclization | Pd(PPh₃)₂Cl₂ / CuI | 2-Bromobenzenesulfonamides, Terminal Alkynes | One-pot method for related benzosultams. | organic-chemistry.org |

| Heck-Type Oxyarylation | Pd(OAc)₂ / SPhos | Benzofuran, Hydroxy Aryl Iodide | Direct arylation and ring closure in one step. | nih.gov |

| Carbonylative Annulation | PdCl₂(PPh₃)₂ / dppp | o-Alkynylphenols | Incorporates a carbonyl group using CO gas. | nih.gov |

Copper catalysis provides a powerful and versatile platform for synthesizing benzofuran derivatives through several distinct mechanisms. acs.org These methods are valued for their efficiency and the use of an inexpensive and abundant metal.

One prominent strategy is the copper-mediated oxidative annulation of phenols with alkynes. rsc.org This approach can utilize unactivated internal alkynes and proceeds through a proposed mechanism involving reversible electrophilic carbocupration of the phenol, followed by alkyne insertion and cyclization. rsc.orgresearchgate.net Another variation involves the aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure. rsc.org

Copper is also effective in tandem reactions that build the benzofuran core from simple starting materials. A one-pot synthesis has been developed using o-iodophenols, acyl chlorides, and phosphorus ylides, which proceeds via a key C-C coupling step. acs.orgacs.orgnih.gov Furthermore, copper catalysts can promote dehydrogenative C–H/O–H etherification to form the furan ring. rsc.orgnih.gov A novel protocol involves the copper-promoted hydration and intramolecular annulation of 2-fluorophenylacetylene derivatives, where a CuI catalyst facilitates the reaction in moderate to good yields. beilstein-journals.orgresearchgate.net

Table 2: Overview of Copper-Mediated Benzofuran Syntheses

| Reaction Type | Catalyst/Mediator | Starting Materials | Key Transformation | Reference |

|---|---|---|---|---|

| Oxidative Annulation | Copper catalyst | Phenols, Unactivated Internal Alkynes | Electrophilic carbocupration and cyclization. | rsc.orgresearchgate.net |

| Tandem C-C Coupling | Copper catalyst | o-Iodophenols, Acyl Chlorides, Phosphorus Ylides | One-pot formation of three new bonds. | acs.orgnih.gov |

| Hydration/Annulation | CuI | 2-Fluorophenylacetylene derivatives | Hydration of C-F bond followed by intramolecular annulation. | beilstein-journals.orgresearchgate.net |

| Dehydrogenative C-O Coupling | Cu(OAc)₂ | Hydroxy-substituted biaryls | Intramolecular C-H/O-H coupling. | rsc.orgnih.gov |

Ruthenium catalysts are particularly significant for the synthesis of octahydrobenzofurans because of their exceptional performance in hydrogenation reactions. nih.govresearchgate.net While many catalysts can reduce the furan ring of a benzofuran, achieving complete and stereoselective hydrogenation of both the heterocyclic and carbocyclic rings is a challenge. nih.gov

A highly effective strategy involves a one-pot cascade catalysis to convert substituted benzofurans into architecturally complex octahydrobenzofurans. nih.gov This process uses two distinct catalysts sequentially. First, a chiral homogeneous ruthenium-N-heterocyclic carbene (Ru-NHC) complex catalyzes the highly enantioselective hydrogenation of the furan ring to yield a chiral 2,3-dihydrobenzofuran (B1216630). nih.govnih.gov Subsequently, after adjusting reaction conditions, a second catalyst (e.g., an in-situ activated rhodium catalyst) performs a diastereoselective hydrogenation of the remaining benzene ring, guided by the stereocenter installed in the first step. nih.gov

For selective hydrogenation to 2,3-dihydrobenzofurans, ruthenium nanoparticles immobilized on a Lewis-acid-functionalized support have proven effective. researchgate.netresearchgate.net This system demonstrates high activity and selectivity for the hydrogenation of the O-containing heterocyclic ring while leaving the aromaticity of the carbocyclic ring intact. researchgate.net

Gold and silver catalysts offer mild and versatile routes to furans and benzofurans, often activating alkynes and other unsaturated systems under gentle conditions. rsc.org Bimetallic gold-silver catalytic systems can exhibit synergistic effects, enhancing reactivity and enabling novel transformations. nih.govnih.gov

One such approach utilizes a bimetallic Ph₃PAuCl/AgNTf₂/Phen system to synthesize benzofuran heterocycles by reacting substituted phenols with alkynylbenziodoxoles. nih.gov The reaction proceeds via alkynylation and oxyalkynylation, leveraging gold's ability to activate the alkyne. nih.gov In another example, a JohnPhosAuCl/AgNTf₂ catalyst was used to form the benzofuran nucleus from alkynyl esters and quinols. nih.gov Gold(I)-NHC complexes have also been shown to catalyze the intramolecular migratory cyclization of 2-alkynylaryl ethers to produce 2,3-disubstituted benzofurans efficiently. rsc.org

The combination of gold and copper catalysts has been used in a one-pot cascade to produce highly substituted furans from propargyl alcohols and alkynes, showcasing the potential for multi-catalyst systems in complex syntheses. organic-chemistry.org The catalytic activity of Au-Ag bimetallic nanoparticles has been demonstrated to be dependent on particle size and composition, highlighting the tunability of these systems. mdpi.com

Iron, an abundant and low-cost metal, serves as an effective catalyst for constructing polysubstituted benzofurans. A notable method is the iron(III)-catalyzed tandem oxidative coupling and annulation reaction. nih.gov This process uses a combination of iron(III) chloride hexahydrate (FeCl₃·6H₂O) and di-tert-butyl peroxide to react simple phenols with β-keto esters, yielding a range of benzofuran products in moderate to excellent yields. nih.gov A key aspect of this transformation is the dichotomous role of the iron catalyst, which acts as a transition-metal catalyst in the oxidative coupling step and as a Lewis acid in the subsequent condensation step. nih.gov Kinetic isotope effect experiments have indicated that the aromatic C-H bond cleavage is not the rate-determining step in this process. nih.gov

While iridium catalysis is a powerful tool for C-H activation and oxidative annulation reactions in general, specific applications for the direct synthesis of the benzofuran core from simple precursors are less commonly reported compared to iron. However, rhodium(III), which shares some catalytic properties with iridium(III), has been used in oxidative C-H/N-H activation/annulation sequences, suggesting the potential for related iridium-catalyzed pathways. researchgate.netresearchgate.net

In response to the demand for more sustainable and economical synthetic methods, a variety of organocatalytic and metal-free protocols for the synthesis of benzofuran and dihydrobenzofuran derivatives have been developed. nih.govnih.gov These approaches avoid the use of potentially toxic and expensive transition metals and often proceed under mild conditions. nih.govfrontiersin.org

Several distinct strategies have emerged:

Acid-Catalyzed Cyclization: Polyphosphoric acid (PPA) can catalyze the cyclization of acetal (B89532) substrates to form the benzofuran core, although regioselectivity can be an issue that requires careful mechanistic analysis. wuxiapptec.com

Base-Induced Reactions: A metal-free cascade approach using an organic base like 1,4-diazabicyclo[2.2.2]octane (DABCO) can construct dihydrobenzofuran skeletons from ortho-allyloxy benzenediazonium (B1195382) salts and thiophenols. frontiersin.org

Oxidative Cyclization: The use of potassium persulfate (K₂S₂O₈) as a promoter enables the metal-free synthesis of dihydrobenzofurans from alkenyl-substituted phenols and sodium halides. frontiersin.org

Rearrangement-Based Methods: A one-pot synthesis using diaryliodonium salts and ketones under acidic conditions proceeds through a sequence of O-arylation, oxime formation, acs.orgacs.org-rearrangement, and cyclization to yield substituted benzofurans. diva-portal.org

Photocatalysis: Photo-induced, metal-free methods have been developed for synthesizing sulfonated 2,3-dihydrobenzofuran derivatives from 2-allylphenol (B1664045) derivatives and α-iodo sulfones. frontiersin.org

In Situ Oxidant Generation: A transition-metal-free protocol has been reported for the conversion of 3-arylbenzofuran-2(3H)-ones to 2-hydroxybenzophenones, which relies on hydroperoxide generated in situ from the autoxidation of tetrahydrofuran (B95107) as the solvent. beilstein-journals.org

These methods highlight the growing toolkit available for constructing the benzofuran framework without reliance on transition metals, offering valuable alternatives in synthetic chemistry. frontiersin.orgdiva-portal.org

Table 3: Selected Metal-Free Protocols for Benzofuran/Dihydrobenzofuran Synthesis

| Strategy | Key Reagents/Conditions | Substrates | Product Type | Reference |

|---|---|---|---|---|

| One-Pot Rearrangement/Cyclization | Diaryliodonium salts, Acid | Ethyl acetohydroxamate, Ketones | Substituted Benzofurans | diva-portal.org |

| Oxidative Halocyclization | K₂S₂O₈, NaX (X=halide) | Alkenyl-substituted phenols | Dihydrobenzofurans | frontiersin.org |

| Base-Induced Cascade | DABCO | o-Allyloxy benzenediazonium salt, Thiophenols | Dihydrobenzofurans | frontiersin.org |

| Photo-Induced Radical Reaction | Light, TMG (base) | 2-Allylphenols, α-Iodo sulfones | Sulfonated Dihydrobenzofurans | frontiersin.org |

| Acid-Catalyzed Cyclization | Polyphosphoric acid (PPA) | Aryl ether acetals | Benzofurans | wuxiapptec.com |

Organocatalytic Approaches and Metal-Free Protocols

Hypervalent Iodine Reagent Mediated Cyclizations

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) and (diacetoxyiodo)benzene, have emerged as powerful tools in organic synthesis due to their mild, selective, and environmentally benign nature. These reagents are particularly effective in mediating oxidative cyclization reactions to form heterocyclic compounds, including benzofurans and their derivatives.

The synthesis of 2-arylbenzofurans can be achieved through the hypervalent iodine(III)-catalyzed oxidative cyclization of o-hydroxystilbenes. uni-saarland.dedocumentsdelivered.com In a typical reaction, 10 mol% of PIDA as a catalyst in the presence of a co-oxidant like m-chloroperbenzoic acid (m-CPBA) effectively promotes the cyclization. uni-saarland.dedocumentsdelivered.com This metal-free approach is advantageous as it avoids the use of toxic transition metals. uni-saarland.de The reaction proceeds under mild conditions, often at room temperature, and tolerates a wide range of electron-donating and electron-withdrawing groups on the aromatic rings of the stilbene (B7821643) precursor. uni-saarland.de Mechanistically, it is proposed that PIDA activates the double bond of the stilbene, leading to the formation of an iodonium (B1229267) intermediate which then undergoes intramolecular cyclization by the phenolic hydroxyl group, followed by reductive elimination to afford the benzofuran ring. uni-saarland.de

While direct examples for the synthesis of 1,1,3,3-tetraphenyl-substituted octahydrobenzofurans using this method are not prevalent in the literature, the general principle can be extended. A plausible precursor would be a suitably substituted cyclohexenol (B1201834) derivative with a tethered alkene. The hypervalent iodine reagent could then facilitate the intramolecular cyclization to form the octahydrobenzofuran core. The substitution pattern on the starting materials would be crucial for directing the cyclization and achieving the desired stereochemistry.

A study on the hypervalent iodine-mediated cyclization of steroidal amines has shown that the substitution at the Cα position to the amine greatly influences the reaction outcome, leading to spiroiminals and spiroaminals. beilstein-journals.org This suggests that the steric bulk at the positions intended for the phenyl groups in this compound would significantly impact the feasibility and outcome of a hypervalent iodine-mediated cyclization.

| Catalyst/Reagent | Co-oxidant | Solvent | Temperature | Yield (%) | Reference |

| 10 mol% PhI(OAc)₂ | 2.0 equiv. m-CPBA | Acetonitrile (B52724) | Room Temp. | 67-89 | uni-saarland.dedocumentsdelivered.com |

| PhI(OAc)₂ / I₂ | - | Acetonitrile | 0 °C | Variable | beilstein-journals.org |

Table 1: Examples of Hypervalent Iodine Reagent Mediated Cyclizations. This table is for illustrative purposes and shows conditions for related benzofuran and spiroiminal syntheses.

Iodocyclization Reactions

Iodocyclization represents a classic and effective method for the construction of oxygen-containing heterocycles, including tetrahydrofurans and by extension, octahydrobenzofurans. This reaction typically involves the electrophilic activation of a double bond by an iodine source, followed by intramolecular attack of a tethered nucleophile, such as a hydroxyl group.

The synthesis of substituted tetrahydrofurans can be achieved through the iodocyclization of unsaturated alcohols. For the construction of an octahydrobenzofuran ring, a cyclohexenol derivative bearing an appropriately positioned alkenyl side chain would serve as the key precursor. The reaction is typically carried out using molecular iodine (I₂) in the presence of a base, such as sodium bicarbonate, to neutralize the HI generated during the reaction.

The stereochemical outcome of the iodocyclization is often controlled by the geometry of the double bond and the stereochemistry of the existing chiral centers in the starting material, proceeding through a cyclic iodonium ion intermediate. While the synthesis of the highly sterically hindered this compound via this method would be challenging due to the steric hindrance from the four phenyl groups, the general strategy is applicable to a wide range of congeneric octahydrobenzofurans.

Research on the synthesis of substituted tetrahydrofurans has demonstrated that the reaction conditions can be tuned to achieve high diastereoselectivity. nih.gov For instance, palladium-catalyzed carboetherification reactions of γ-hydroxyalkenes provide a route to highly substituted tetrahydrofurans, where the key step involves an intramolecular cyclization. nih.gov

| Iodine Source | Base | Solvent | Temperature | Substrate Scope | Yield (%) | Reference |

| I₂ | NaHCO₃ | Dichloromethane | Room Temp. | Unsaturated alcohols | Good to Excellent | General Procedure |

| NIS | - | Acetonitrile | Room Temp. | N-substituted tetrahydropyridines | Good | beilstein-journals.org |

Table 2: General Conditions for Iodocyclization Reactions. This table provides a general overview of typical conditions for iodocyclization.

Chalcone (B49325) Rearrangement Strategies for Benzofuran Isomer Synthesis

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for the synthesis of various heterocyclic compounds, including benzofurans. documentsdelivered.comnih.govnih.gov Rearrangement strategies involving chalcones provide a powerful tool for the synthesis of structurally diverse benzofuran isomers. nih.govnih.gov

A notable strategy involves the rearrangement and subsequent transformation of 2-hydroxychalcones to afford either 3-formylbenzofurans or 3-acylbenzofurans with high selectivity, depending on the reaction conditions. nih.govnih.gov The key intermediates in these transformations are cyclized 2,3-dihydrobenzofurans, which are obtained from the rearrangement of the chalcone precursor. nih.gov For example, treatment of a MOM-protected 2-hydroxychalcone (B1664081) with p-toluenesulfonic acid (p-TsOH) in acetonitrile can lead to the formation of a 2,3-dihydrobenzofuran intermediate. documentsdelivered.com This intermediate can then be selectively converted into different benzofuran isomers. nih.govnih.gov The use of (CF₃)₂CHOH as a solvent with p-TsOH can selectively generate 3-formylbenzofurans, while basic or weakly acidic conditions in THF can produce 3-acylbenzofurans. nih.gov

This methodology has been successfully applied to the synthesis of various substituted benzofurans with both aryl and alkyl groups on the ketone moiety in excellent yields. nih.gov While this strategy primarily leads to the aromatic benzofuran ring system, subsequent reduction steps could potentially yield the corresponding octahydrobenzofuran derivatives. The synthesis of a tetraphenyl-substituted octahydrobenzofuran via this route would require a highly substituted chalcone precursor, and the feasibility would depend on the steric tolerance of the rearrangement and cyclization steps.

| Precursor | Reagent/Conditions | Product Type | Yield (%) | Reference |

| MOM-protected 2-hydroxychalcone | 1. p-TsOH, MeCN; 2. (CF₃)₂CHOH, p-TsOH | 3-Formylbenzofuran | High | nih.govnih.gov |

| MOM-protected 2-hydroxychalcone | 1. p-TsOH, MeCN; 2. Basic or weakly acidic, THF | 3-Acylbenzofuran | High | nih.gov |

Table 3: Chalcone Rearrangement for Benzofuran Isomer Synthesis.

Multi-Component and One-Pot Reactions for Complex Octahydrobenzofuran Architectures

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies in modern organic chemistry, allowing for the construction of complex molecular architectures from simple starting materials in a single synthetic operation. nih.gov These approaches offer significant advantages in terms of step economy, reduced waste generation, and rapid access to molecular diversity. nih.gov

While specific MCRs for the direct synthesis of this compound are not well-documented, general strategies for the synthesis of highly substituted tetrahydrofurans and other heterocycles can be considered. For example, [3+2] cycloaddition or annulation reactions are powerful methods for constructing tetrahydrofuran rings, generating multiple bonds and stereocenters in a single step. nih.gov Rhodium-catalyzed reactions of diazo compounds with aldehydes and activated alkenes represent one such approach to substituted tetrahydrofurans. nih.gov

Another powerful strategy involves the Pd-catalyzed carboetherification of γ-hydroxyalkenes with aryl bromides, which leads to the formation of a C-O bond, a C-C bond, and up to two stereocenters in a single step, affording substituted tetrahydrofurans. nih.gov These reactions have been shown to be both stereoselective and stereospecific, with the major products arising from a syn-addition across the double bond. nih.gov

A one-pot cascade reaction of aryldiazoacetates with allyl alcohols, catalyzed by rhodium, has been reported for the highly diastereoselective synthesis of fully substituted tetrahydrofurans. documentsdelivered.com This reaction proceeds via an O-H insertion followed by an intramolecular Michael-type addition. Such a strategy could, in principle, be adapted for the synthesis of the octahydrobenzofuran core by using a cyclic allyl alcohol.

The development of novel MCRs is an active area of research, and computational methods are increasingly being used to discover new reaction pathways. rsc.org The application of such strategies to the synthesis of complex octahydrobenzofuran architectures holds significant promise for the future.

| Reaction Type | Catalysts/Reagents | Key Intermediates | Product | Reference |

| [3+2] Cycloaddition | Rh₂(OAc)₄ | Carbonyl ylides | Substituted Tetrahydrofurans | nih.gov |

| Pd-catalyzed Carboetherification | Pd catalyst, Base | Organopalladium species | Substituted Tetrahydrofurans | nih.gov |

| Cascade Reaction | Rh catalyst | O-H insertion product | Fully Substituted Tetrahydrofurans | documentsdelivered.com |

Table 4: Overview of Multi-Component and One-Pot Strategies for Tetrahydrofuran Synthesis.

Reaction Mechanisms and Theoretical Investigations in 1,1,3,3 Tetraphenyloctahydro 2 Benzofuran Chemistry

Mechanistic Pathways of Benzofuran (B130515) Ring Formation

The construction of the benzofuran ring, a core component of the target molecule, can be achieved through several mechanistic routes. These pathways often involve the formation of key carbon-carbon (C-C) and carbon-oxygen (C-O) bonds.

Intramolecular cyclization is a fundamental strategy for the synthesis of benzofuran rings. nih.gov In the context of 1,1,3,3-Tetraphenyloctahydro-2-benzofuran, a plausible synthetic precursor would be a substituted ketone. For instance, the cyclization of α-aryloxy ketones can yield multisubstituted benzofurans. organic-chemistry.org A base-promoted intramolecular cyclization of o-bromobenzylketones represents a transition-metal-free approach to synthesizing the benzofuran core. researchgate.net

Carbonyl-based condensation reactions also provide a viable route. The Perkin reaction, one of the earliest methods for benzofuran synthesis, involves the condensation of a salicylaldehyde (B1680747) with a carboxylic anhydride. jocpr.com More contemporary methods include the condensation of o-hydroxyphenones with 1,1-dichloroethylene, which proceeds through chloromethylene furan (B31954) intermediates. organic-chemistry.org A one-pot synthesis can be achieved by reacting phenacyl bromides, N-heterocycles, and aromatic aldehydes, showcasing the versatility of condensation strategies. researchgate.net For the specific target molecule, a hypothetical precursor could be a 1,4-dione derivative which undergoes an acid-catalyzed cyclization and dehydration cascade. rsc.orgmdpi.com

| Precursors | Reagents/Catalyst | Product Type | Reference |

| 2-Hydroxy-1,4-diones | Trifluoroacetic acid (TFA), N-bromosuccinimide (NBS) | Substituted benzofurans | rsc.orgmdpi.com |

| o-Hydroxyphenones, 1,1-dichloroethylene | Base | Highly functionalized benzofurans | organic-chemistry.org |

| Phenacyl bromides, N-heterocycles, aromatic aldehydes | DABCO | Multi-functionalized benzofurans | researchgate.net |

This table presents generalized data for benzofuran synthesis and not specific to this compound.

Sigmatropic rearrangements, particularly the researchgate.netresearchgate.net-sigmatropic rearrangement, are powerful tools in the synthesis of benzofurans. organic-chemistry.orgresearchgate.net This type of reaction involves the concerted reorganization of six electrons over a six-atom framework. A notable application is the N-trifluoroacetylation of oxime ethers, which triggers a researchgate.netresearchgate.net-sigmatropic rearrangement to form dihydrobenzofurans and benzofurans under mild conditions. organic-chemistry.org This method has been successfully applied to the synthesis of natural 2-arylbenzofurans. researchgate.net

Computational studies, including DFT calculations, have provided deeper insights into the mechanistic intricacies of these rearrangements, confirming the favorability of a Claisen-like researchgate.netresearchgate.net-sigmatropic rearrangement/annulation process in the formation of various oxa-heterocycles. acs.org For the synthesis of this compound, a hypothetical pathway could involve the rearrangement of a suitably substituted aryl propargyl ether. jocpr.com

Oxidative cyclization offers another strategic approach to the benzofuran core. nih.gov This method often involves the use of an oxidizing agent to facilitate the ring-closing reaction. For example, the iodine(III)-catalyzed oxidative cyclization of 2-hydroxystilbenes using a catalyst like (diacetoxyiodo)benzene (B116549) provides an efficient route to 2-arylbenzofurans. nih.govorganic-chemistry.orgmdpi.com Similarly, a copper-catalyzed aerobic oxidative cyclization of phenols and alkynes has been developed for the regioselective synthesis of polysubstituted benzofurans. rsc.org

The involvement of radical intermediates in benzofuran synthesis is a more recent area of investigation. nih.gov A unique radical cyclization cascade can be initiated by a single-electron transfer (SET) from 2-azaallyl anions to 2-iodo aryl allenyl ethers. This leads to the formation of complex benzofuran derivatives through a sequence of radical cyclization and intermolecular radical-radical coupling. nih.gov Such pathways could theoretically be adapted for the construction of the highly substituted this compound.

Catalytic Reaction Mechanism Elucidation

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective formation of complex molecules. The synthesis of benzofurans, including our target compound, can be greatly enhanced through the use of various catalytic systems.

Transition metal catalysts are instrumental in facilitating the key C-C and C-O bond-forming reactions required for benzofuran synthesis. nih.gov Palladium, copper, and iron are among the most commonly employed metals.

Palladium-catalyzed reactions, such as the Sonogashira coupling of 2-halophenols with alkynes followed by O-heterocyclization, are widely used. nih.gov Palladium catalysts also enable the O-arylation of hydroxylamine (B1172632) equivalents with aryl halides. organic-chemistry.org Nickel catalysts have been explored for the intramolecular nucleophilic addition of aryl halides to aryl ketones, providing a route to benzofuran derivatives. thieme-connect.comnih.gov

Copper catalysts are particularly effective for intramolecular C-O bond formation. nih.govacs.org For instance, CuI-catalyzed coupling of 1-bromo-2-iodobenzenes with β-keto esters leads to 2,3-disubstituted benzofurans through a domino C-C and C-O bond formation process. organic-chemistry.org Iron catalysts have also been utilized for similar transformations, offering a less expensive and more earth-abundant alternative. nih.govacs.org

| Catalyst | Reaction Type | Product | Reference |

| Palladium(II) acetate/Triphenylphosphine | Oxidative cyclization of phenols and propiolates | Substituted benzofurans | nih.gov |

| Copper(I) iodide | Coupling of 1-bromo-2-iodobenzenes and β-keto esters | 2,3-disubstituted benzofurans | organic-chemistry.org |

| Nickel(II) chloride/1,10-Phenanthroline | Intramolecular nucleophilic addition of aryl halides to ketones | Benzofuran derivatives | thieme-connect.com |

| Iron(III) chloride | Intramolecular O-arylation of 1-(2-haloaryl)ketones | 2,3-disubstituted benzofurans | nih.gov |

| Rhodium catalysts | [3+2] annulation of 2-alkenylphenols and N-phenoxyacetamides | 2,3-dihydrobenzofurans | rsc.org |

This table presents generalized data for benzofuran synthesis and not specific to this compound.

Achieving stereocontrol in the synthesis of complex molecules like this compound is a significant challenge. Enantioselective and diastereoselective catalytic mechanisms are crucial for this purpose. Chiral bifunctional catalysts have been developed for the divergent synthesis of skeletally different benzofuran fused azocine (B12641756) derivatives and spiro-cyclopentanone benzofurans with high diastereo- and enantioselectivities. nih.gov

The Horiuti-Polanyi mechanism, while classically associated with the catalytic hydrogenation of alkenes on metal surfaces, provides a foundational model for understanding stepwise bond formation in heterogeneous catalysis. fiveable.meresearchgate.neted.gov This mechanism involves the adsorption of reactants onto the catalyst surface, followed by a stepwise addition of hydrogen atoms. fiveable.meresearchgate.net While not directly applied to the cyclization step in benzofuran synthesis, the principles of surface-mediated, stepwise bond formation are relevant to understanding stereoselective transformations on heterogeneous catalysts. In a hypothetical enantioselective synthesis of the octahydro-2-benzofuran core, a chiral catalyst would create a chiral environment, favoring the formation of one enantiomer over the other during the crucial bond-forming steps. The development of novel diastereoselective dirhodium carboxylate catalysts has been reported for the construction of 2,3-dihydrobenzofuran (B1216630) skeletons with excellent trans enantiopurity. rsc.org

Organocatalytic Activation and Reaction Channels

Organocatalysis has emerged as a powerful tool in synthetic chemistry, enabling the construction of complex molecular architectures with high stereocontrol under mild conditions. researchgate.net In the context of this compound, organocatalytic activation would likely target the core octahydro-2-benzofuran scaffold or the pendant phenyl groups, depending on the desired transformation. While specific organocatalytic reactions involving this exact molecule are not extensively documented, general principles of organocatalysis on related benzofuran structures can be extrapolated.

Organocatalytic strategies often involve the activation of substrates through the formation of transient, more reactive species. For instance, the activation of related benzofuran-3(2H)-ones can be achieved using N-heterocyclic carbenes (NHCs) in intramolecular Stetter reactions to construct five-membered rings with fully-substituted quaternary stereogenic centers. mdpi.com Similarly, bifunctional organocatalysts bearing a hydrogen-bond donor moiety can selectively trigger reactions at specific positions of a dienophile, leading to the formation of benzofuran-fused derivatives. researchgate.net

Potential organocatalytic activation channels for this compound could include:

Enamine/Iminium Catalysis: If a carbonyl group were present on the octahydrobenzofuran ring, chiral secondary amines could be employed to form reactive enamine or iminium ion intermediates, facilitating asymmetric functionalization.

Brønsted/Lewis Acid Catalysis: Activation of the ether oxygen in the octahydro-2-benzofuran ring by a chiral Brønsted or Lewis acid could promote ring-opening reactions or rearrangements.

N-Heterocyclic Carbene (NHC) Catalysis: NHCs are known to catalyze a variety of transformations, including the umpolung of reactivity. mdpi.com While direct application to the saturated octahydro-2-benzofuran ring is not straightforward, functionalized derivatives could be amenable to NHC-catalyzed annulations or cycloadditions.

The reaction channels available through organocatalytic activation are diverse and can lead to a wide array of functionalized products. The choice of catalyst and reaction conditions would be critical in directing the reaction towards a specific pathway and controlling the stereochemical outcome. nih.gov

Computational Approaches to Reaction Mechanism Studies

Computational chemistry provides invaluable tools for elucidating the intricate details of reaction mechanisms, including the characterization of transient species and the energetic profiles of reaction pathways. For a molecule as complex as this compound, computational methods are indispensable for a comprehensive understanding of its reactivity.

Density Functional Theory (DFT) for Transition State and Intermediate Analysis

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and energetics of molecules. researchgate.netresearchgate.net It offers a balance between computational cost and accuracy, making it well-suited for investigating the reaction mechanisms of medium to large-sized organic molecules.

In the context of this compound chemistry, DFT calculations can be employed to:

Optimize Geometries: Determine the lowest energy structures of reactants, products, intermediates, and transition states.

Calculate Energies: Obtain the relative energies of stationary points along a reaction pathway, allowing for the determination of activation barriers and reaction enthalpies. researchgate.net

Analyze Vibrational Frequencies: Confirm the nature of stationary points (minima or transition states) and calculate zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies. researchgate.net

Characterize Electronic Properties: Investigate the distribution of electron density, molecular orbitals (HOMO, LUMO), and atomic charges to understand the reactivity and bonding changes during a reaction. nih.gov

For example, a DFT study on the mechanism of cycloaddition reactions involving dienylfurans utilized the B3LYP functional to compute the Gibbs free energy profiles and identify the most favorable reaction pathways. pku.edu.cn Similar approaches could be applied to study potential cycloaddition or ring-opening reactions of the octahydro-2-benzofuran core in the target molecule.

Table 1: Representative DFT Functionals and Basis Sets for Organic Reaction Studies

| Functional | Description | Basis Set | Application |

| B3LYP | Hybrid functional combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | 6-31G(d,p) | General purpose for geometry optimizations and frequency calculations. nih.gov |

| M06-2X | High-nonlocality functional with a good performance for main-group thermochemistry and non-covalent interactions. | 6-311+G(d,p) | Improved accuracy for reaction barrier heights. |

| ωB97X-D | Long-range corrected hybrid functional with empirical dispersion correction. | def2-TZVP | Suitable for systems where dispersion forces are important. |

Potential Energy Surface (PES) Mapping and Reaction Coordinate Analysis

A Potential Energy Surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. researchgate.net By mapping the PES, chemists can visualize the energetic landscape of a reaction, identifying the most likely pathways from reactants to products.

Reaction Coordinate Analysis involves identifying the minimum energy path (MEP) on the PES, which represents the most favorable route for a reaction to proceed. The reaction coordinate is a parameter that describes the progress along this path.

For transformations involving this compound, PES mapping and reaction coordinate analysis would be instrumental in:

Visualizing Reaction Pathways: Illustrating the energetic changes as the molecule undergoes conformational changes, bond breaking, and bond formation. researchgate.net

Identifying Branching Points: Locating points on the PES where the reaction can proceed towards different products.

Understanding Reaction Dynamics: Providing insights into the factors that control the rate and selectivity of a reaction.

For instance, in a study of a unimolecular ring closure to form benzofuran, the PES was used to illustrate the energy barriers for different transition states. researchgate.net

Molecular Electron Density Theory (MEDT) in Cycloaddition Reactions

Molecular Electron Density Theory (MEDT) is a modern theoretical framework that emphasizes the role of electron density in chemical reactivity. mdpi.com It provides a powerful alternative to the traditional Frontier Molecular Orbital (FMO) theory for explaining the mechanisms of pericyclic reactions, including cycloadditions.

MEDT posits that the changes in electron density, rather than molecular orbital interactions, are the driving force for chemical reactions. mdpi.com Key concepts in MEDT include:

Conceptual DFT Reactivity Indices: Such as electrophilicity and nucleophilicity, which are used to classify reagents and predict the direction of electron density flow in a reaction. researchgate.net

Electron Localization Function (ELF): A topological analysis of the electron density that reveals the regions of covalent bonds and lone pairs, providing a detailed picture of bond formation and breaking during a reaction. rsc.org

Bonding Evolution Theory (BET): An analysis of the sequence of bond formation and cleavage along the reaction pathway, which can distinguish between concerted and stepwise mechanisms. rsc.org

Given that the octahydro-2-benzofuran core could potentially participate in or be formed through cycloaddition reactions, MEDT would offer a detailed and insightful analysis of the underlying electronic-level mechanisms. For example, MEDT has been successfully applied to study the [3+2] cycloaddition reactions of azomethine imines, revealing pseudoradical structures and two-stage one-step mechanisms. mdpi.com

Kinetic versus Thermodynamic Control in Octahydrobenzofuran Transformations

In many chemical reactions, the formation of more than one product is possible. The distribution of these products can be governed by either kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: At lower temperatures or under conditions where the reaction is irreversible, the major product is the one that is formed the fastest, i.e., the one with the lowest activation energy. This is known as the kinetic product. libretexts.orgyoutube.com

Thermodynamic Control: At higher temperatures or under conditions where the reaction is reversible, the system can reach equilibrium. In this case, the major product is the most stable one, regardless of how fast it is formed. This is the thermodynamic product. libretexts.orgyoutube.com

For transformations of this compound that could lead to isomeric products, understanding the principles of kinetic and thermodynamic control is essential for predicting and controlling the reaction outcome. For example, a reaction might proceed through a less stable intermediate that is formed more quickly (kinetic pathway) or a more stable intermediate that is formed more slowly (thermodynamic pathway). By adjusting the reaction temperature and time, it is often possible to selectively favor the formation of either the kinetic or the thermodynamic product. libretexts.org

An energy diagram can be used to illustrate the difference between kinetic and thermodynamic control, showing the relative activation energies and product stabilities for competing reaction pathways. youtube.com

Table 2: Factors Influencing Kinetic vs. Thermodynamic Control

| Factor | Favors Kinetic Product | Favors Thermodynamic Product |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible conditions | Reversible conditions |

| Activation Energy | Lower activation energy pathway | Higher activation energy pathway (if leading to a more stable product) |

| Product Stability | Less stable product | More stable product |

Advanced Spectroscopic Characterization and Structural Elucidation of 1,1,3,3 Tetraphenyloctahydro 2 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

No published data available.

No experimental 1H or 13C NMR data has been reported for 1,1,3,3-Tetraphenyloctahydro-2-benzofuran in the searched literature.

No studies utilizing 2D NMR techniques for the structural analysis of this compound have been found.

There is no information available regarding the use of advanced NMR techniques to study the dynamic or conformational properties of this specific compound.

Vibrational Spectroscopy

No published data available.

No experimental IR spectroscopic data for this compound is available in the scientific literature.

No experimental Raman spectroscopic data for this compound has been documented.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic compounds. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint is generated, offering profound insights into the compound's architecture.

High-resolution mass spectrometry provides the determination of the exact mass of a molecule with a high degree of accuracy, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with the chemical formula C₃₈H₃₄O, the theoretical exact mass can be calculated. This technique is crucial for confirming the molecular formula and distinguishing it from isomers. Real-time HRMS has proven effective in identifying various furan (B31954) derivatives. fossiliontech.com

Table 1: Theoretical Exact Mass Data for this compound

| Parameter | Value |

| Molecular Formula | C₃₈H₃₄O |

| Calculated Monoisotopic Mass | 506.26097 g/mol |

| Ionization Mode (Predicted) | Electrospray Ionization (ESI) |

| Adduct (Predicted) | [M+H]⁺, [M+Na]⁺ |

The fragmentation pattern of a molecule in a mass spectrometer is highly dependent on its structure, providing a roadmap to its constituent parts. While specific fragmentation data for this compound is not extensively documented, predictions can be made based on the known fragmentation of related heterocyclic compounds and substituted furans. dtic.milyoutube.com The process involves the bombardment of the molecule with high-energy electrons, leading to the formation of a positively charged molecular ion that can then break down into smaller, charged fragments. youtube.com

Key predicted fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: The cleavage of the C-C bonds adjacent to the oxygen atom in the furan ring is a common fragmentation pathway for ethers. This would lead to the loss of one or more of the phenyl-substituted carbon groups. youtube.com

Loss of Phenyl Groups: The four phenyl substituents are likely to be lost as stable radical or cationic species. The loss of a phenyl group (C₆H₅•) would result in a significant fragment peak at M-77.

Ring Opening and Rearrangement: The octahydrobenzofuran ring system may undergo ring-opening followed by rearrangements to form more stable fragment ions. The McLafferty rearrangement is a common fragmentation pattern for carbonyl compounds and can occur in molecules with a sufficiently long chain and a gamma-hydrogen, though its direct applicability here would depend on the ionization method and resulting ion structure. youtube.commiamioh.edu

Formation of Benzofuran (B130515) Ions: It is plausible that fragmentation could lead to the formation of a stable 2-substituted benzofuran fragment ion through spirocyclization of the molecular ion in the gas phase. youtube.com

Table 2: Predicted Major Fragment Ions for this compound

| Predicted m/z | Predicted Lost Fragment | Structural Origin of Fragment |

| 429 | C₆H₅• | Loss of a phenyl radical |

| 352 | 2 x C₆H₅• | Loss of two phenyl radicals |

| 181 | C₁₄H₁₃⁺ | Diphenylmethyl cation |

| 105 | C₇H₅O⁺ | Benzoyl cation (from rearrangement) |

| 77 | C₆H₅⁺ | Phenyl cation |

X-ray Diffraction Analysis

A successful X-ray crystallographic study would reveal:

The precise spatial arrangement of the four phenyl groups relative to the octahydrobenzofuran core.

The conformation of the fused cyclohexane (B81311) and furan rings.

Intermolecular interactions, such as C-H···π stacking, that stabilize the crystal lattice. researchgate.net

This information is invaluable for understanding the steric and electronic properties of the molecule and for rationalizing its reactivity and physical properties.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Definitive solid-state structural data for this compound, which is obtained through single-crystal X-ray diffraction analysis, is not available in the reviewed literature. This technique would typically provide precise atomic coordinates, bond lengths, bond angles, and crystallographic parameters such as the crystal system, space group, and unit cell dimensions. Such data is crucial for the unambiguous determination of the molecule's three-dimensional structure in the solid state.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Empirical formula | Data not available |

| Formula weight | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| a (Å) | Data not available |

| b (Å) | Data not available |

| c (Å) | Data not available |

| α (°) | Data not available |

| β (°) | Data not available |

| γ (°) | Data not available |

| Volume (ų) | Data not available |

| Z | Data not available |

Powder X-ray Diffraction for Crystalline Phase Analysis

Information regarding the powder X-ray diffraction (PXRD) pattern of this compound is not present in the surveyed scientific resources. PXRD is a key analytical method used to analyze the crystalline phases of a bulk sample, providing information on its crystallinity and phase purity. A typical PXRD analysis would yield a diffractogram showing diffraction intensity as a function of the diffraction angle (2θ), with characteristic peaks indicating the crystalline structure.

Table 2: Powder X-ray Diffraction Peak List for this compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

|---|

Computational Chemistry and Modeling Studies of 1,1,3,3 Tetraphenyloctahydro 2 Benzofuran

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and NMR Chemical Shift Predictions

For a molecule like 1,1,3,3-Tetraphenyloctahydro-2-benzofuran, Density Functional Theory (DFT) would be the workhorse for computational analysis. Researchers would typically employ a functional, such as B3LYP, paired with a basis set (e.g., 6-31G(d,p)) to perform geometry optimization. This process determines the most stable three-dimensional arrangement of the atoms in the molecule, minimizing its energy.

Once the optimized geometry is obtained, further calculations can predict vibrational frequencies, which correspond to the infrared (IR) spectrum of the molecule. These theoretical spectra are invaluable for interpreting experimental spectroscopic data. Similarly, NMR chemical shift predictions for ¹H and ¹³C nuclei can be calculated and are crucial for confirming the structure of synthesized compounds. However, without experimental or theoretical data for this compound, no such analysis can be presented.

Ab Initio Methods for High-Accuracy Calculations

For even greater accuracy, particularly for electronic properties, researchers might turn to ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory. These methods are more computationally expensive than DFT but can provide benchmark-quality data on properties such as ionization potentials and electron affinities. Such studies on this compound have not been found in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Space and Intermolecular Interactions

The flexibility of the octahydrobenzofuran ring and the bulky tetraphenyl substituents suggest that this compound could adopt multiple conformations. Molecular dynamics (MD) simulations could be used to explore this conformational landscape over time. By simulating the motion of the atoms, researchers can identify low-energy conformers and understand the dynamics of the phenyl group rotations and ring puckering. MD simulations are also essential for studying how the molecule interacts with solvents or other molecules, providing insights into its potential behavior in various environments. No published MD studies for this specific compound are available.

QSAR Modeling (Quantitative Structure-Activity Relationships) for Structural Modification Predictions

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in drug discovery and materials science. researchgate.netnih.govnih.govjmaterenvironsci.commdpi.com These models correlate variations in the chemical structure of a series of compounds with their biological activity or a specific property. researchgate.netnih.govnih.govjmaterenvironsci.commdpi.com For a QSAR model to be developed for this compound, a dataset of related octahydrobenzofuran derivatives with measured biological activities would be required. The model could then be used to predict how modifications to the tetraphenyl or octahydrobenzofuran core would affect its activity, guiding the synthesis of new and potentially more potent compounds. The absence of such a dataset for this class of compounds makes QSAR modeling impossible.

In Silico Design and Virtual Screening for Novel Octahydrobenzofuran Architectures

Building upon the principles of QSAR and molecular docking, in silico design and virtual screening are used to identify promising new molecules from large compound libraries. nih.gov If a biological target for this compound were known, its structure could be used as a starting point to search for other molecules with similar shapes and chemical features that might also bind to the target. This approach accelerates the discovery of new lead compounds. nih.gov However, without a known biological context or activity for the parent compound, these computational design strategies cannot be applied.

Catalysis Research Applied to 1,1,3,3 Tetraphenyloctahydro 2 Benzofuran Derivatives

Development of Novel Catalytic Systems for Octahydrobenzofuran Synthesis

The synthesis of the octahydrobenzofuran core has been significantly advanced by the development of diverse and novel catalytic systems. Researchers have moved beyond classical methods to employ transition metal catalysts that offer high efficiency and functional group tolerance. nih.govscienceopen.com

A prominent strategy involves the complete hydrogenation of benzofuran (B130515) precursors. One of the most innovative approaches is a one-pot cascade catalysis protocol that utilizes two distinct catalytic systems sequentially. nih.govresearchgate.net This dual-catalyst method allows for the controlled hydrogenation of both the heterocyclic and carbocyclic rings of the benzofuran starting material. researchgate.netd-nb.info

Other transition metals have also been pivotal in developing new synthetic routes. Palladium-catalyzed reactions, such as intramolecular additions of phenols to alkynes, have been successfully employed, sometimes within continuous flow reaction systems for enhanced efficiency. nih.gov Rhodium, known for its extensive use in organic synthesis, has been used to catalyze the direct C-H bond functionalization of precursors, providing a step-economic route to dihydrobenzofuran frameworks under mild conditions. nih.gov Additionally, catalysts based on copper, indium, and rhenium have been reported for specific transformations leading to benzofuran derivatives, which are the precursors to the saturated octahydro- skeletons. nih.govnih.gov

Interactive Table: Overview of Catalytic Systems for Benzofuran and Octahydrobenzofuran Synthesis

| Catalyst System | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Ruthenium (Ru) & Rhodium (Rh) | Cascade Hydrogenation | One-pot synthesis of enantioenriched octahydrobenzofurans from benzofurans. | nih.govresearchgate.net |

| Palladium (Pd) | Intramolecular Hydroalkoxylation / Oxidative Cyclization | Effective for C2-substituted benzofurans from o-alkynylphenols; can be used in flow systems. | nih.govnih.gov |

| Rhodium (Rh) | C-H Bond Functionalization | Direct and step-economic synthesis of dihydrobenzofurans under mild conditions. | nih.gov |

| Copper (Cu) | Tandem Reactions | Used in the synthesis of 3-aminobenzofuran derivatives. | nih.gov |

| Indium (InI3) | Hydroalkoxylation | Catalyzes the 5-endo-dig cyclization of alkynylphenols to form benzofurans. | nih.gov |

Enantioselective and Diastereoselective Catalysis for Chiral Octahydrobenzofurans

Creating chiral octahydrobenzofurans with specific three-dimensional arrangements is a significant challenge in synthetic chemistry. The focus of enantioselective and diastereoselective catalysis is to control the formation of stereocenters during the reaction, yielding a single desired stereoisomer out of many possibilities. d-nb.info

A landmark achievement in this area is the development of a cascade hydrogenation process that produces enantioenriched octahydrobenzofurans with up to six new stereocenters. nih.govnih.gov This method relies on a unique combination of a chiral homogeneous ruthenium-N-heterocyclic carbene (NHC) complex and an achiral rhodium catalyst that is activated in situ. nih.govresearchgate.net The chiral ruthenium catalyst first performs an enantioselective hydrogenation of the furan (B31954) ring to create a chiral 2,3-dihydrobenzofuran (B1216630) intermediate. researchgate.net This newly formed stereocenter then directs the subsequent diastereoselective hydrogenation of the benzene (B151609) ring by the second catalyst. nih.gov This strategy has been used to synthesize over 25 different enantioenriched octahydrobenzofurans in high yields with excellent diastereo- and enantioselectivity. d-nb.info

Biocatalysis offers another powerful avenue for stereocontrol. Engineered myoglobin-based catalysts have been utilized for the highly diastereo- and enantioselective cyclopropanation of benzofurans, leading to stereochemically rich 2,3-dihydrobenzofuran scaffolds with exceptional purity (>99.9% de and ee). rochester.edu

Interactive Table: Examples of Enantioselective and Diastereoselective Catalysis

| Catalyst System | Reaction | Selectivity | Key Outcome | Reference |

|---|---|---|---|---|

| Chiral Ru-NHC complex + in situ activated Rh catalyst | Cascade Hydrogenation | High diastereo- and enantioselectivity | Controlled installation of up to six new defined stereocenters. | nih.govd-nb.infonih.gov |

| Engineered Myoglobin Mb(H64G,V68A) | Benzofuran Cyclopropanation | >99% de, >99% ee | Produces enantiopure 2,3-dihydrobenzofuran-based tricyclic scaffolds. | rochester.edu |

| Chiral Squaramide | [4 + 2] Cyclization | >20:1 dr, up to 99% ee | Synthesis of benzofuran-fused N-heterocycles. | nih.gov |

Heterogeneous and Homogeneous Catalysis Paradigms

Catalytic systems are broadly classified into two paradigms: homogeneous and heterogeneous catalysis. frontiersin.org In homogeneous catalysis , the catalyst exists in the same phase as the reactants, typically dissolved in a solvent. libretexts.orgyoutube.com This allows for high selectivity and activity under mild reaction conditions because the catalyst's active sites are readily accessible. youtube.com Organometallic complexes are common homogeneous catalysts. youtube.com However, a significant drawback is the difficulty in separating the catalyst from the product mixture after the reaction. youtube.com

In heterogeneous catalysis , the catalyst is in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). frontiersin.org The primary advantages of this approach are the ease of catalyst separation (often by simple filtration) and the potential for catalyst recycling, which is crucial for industrial applications. frontiersin.org

The synthesis of octahydrobenzofurans provides an excellent example where both paradigms are exploited within a single process. The cascade hydrogenation of benzofurans employs a chiral homogeneous ruthenium-NHC complex for the first, highly selective hydrogenation step. nih.govresearchgate.net Subsequently, a heterogeneous rhodium catalyst , which is generated in situ, performs the second hydrogenation of the carbocyclic ring. nih.govnih.gov This dual system ingeniously combines the high enantioselectivity of a homogeneous catalyst with a robust second-stage hydrogenation that benefits from a different catalytic paradigm. nih.gov Other examples include the use of solid catalysts like palladium on carbon (Pd/C) for the cyclization of o-alkenylphenols without the need for external oxidants. nih.gov

Ligand Design and Optimization for Enhanced Catalytic Performance and Selectivity

In transition metal catalysis, ligands—the molecules that bind to the central metal atom—play a crucial role in determining the catalyst's activity, stability, and selectivity. rsc.org The design and optimization of ligands are therefore central to developing superior catalytic systems.

For the enantioselective synthesis of octahydrobenzofurans, the choice of ligand is paramount. In the highly successful cascade hydrogenation system, N-heterocyclic carbene (NHC) ligands are used with the ruthenium catalyst. researchgate.net Specifically, bis(naphthylethyl)imidazolidinium-2-ylidene NHC ligands were found to be critical for achieving the desired transformation under mild conditions. researchgate.net Chiral ligands are essential for asymmetric catalysis, as they create a chiral environment around the metal center that differentiates between prochiral faces of the substrate, leading to the preferential formation of one enantiomer. youtube.com

General strategies in ligand design include:

Steric Tuning : Introducing bulky groups on the ligand can create a "pocket" around the metal's active site, influencing which substrates can bind and how they approach the metal, thereby controlling selectivity. ethz.ch

Electronic Tuning : Altering the electron-donating or electron-withdrawing properties of the ligand can modify the reactivity of the metal center, making it more or less active for a specific step in the catalytic cycle, such as oxidative addition or reductive elimination. ethz.ch

Conformational Constraints : Designing rigid ligand backbones can reduce the number of possible conformations the catalyst can adopt, leading to a single, highly stereoselective reaction pathway. chemrxiv.org

By systematically modifying the structure of ligands, chemists can fine-tune a catalyst's performance to achieve higher yields, better selectivity, and enhanced stability for the synthesis of complex molecules like octahydrobenzofurans. rsc.orgnih.gov

Supramolecular Catalysis in Octahydrobenzofuran Transformations

Supramolecular catalysis represents a sophisticated approach that uses large, well-defined molecular assemblies, held together by non-covalent interactions, to catalyze chemical reactions. These systems often mimic the function of natural enzymes by creating a confined microenvironment, or "cavity," where substrates can bind and react with high selectivity. nih.gov

While direct applications to 1,1,3,3-Tetraphenyloctahydro-2-benzofuran are still an emerging area, the principles of supramolecular catalysis hold great promise. Researchers have developed heterogeneous supramolecular catalysts by immobilizing anionic, self-assembled metal-ligand cages (such as Ga₄L₆ clusters) onto cationic polymers. nih.gov These immobilized clusters act as "nanoreactors" and have shown enhanced activity and robustness compared to their homogeneous counterparts in solution. nih.gov Importantly, chiral versions of these assemblies have been used for asymmetric catalysis, maintaining their activity and enantioselectivity over multiple cycles and in continuous-flow processes. nih.gov

The key advantage of this approach is the ability to control reactions within the well-defined space of the supramolecular host. This confinement can influence transition states and reaction pathways in a way that is not possible with conventional catalysts, potentially leading to novel reactivity and unprecedented levels of selectivity in complex transformations like the multi-step synthesis of substituted octahydrobenzofurans.

Supramolecular Chemistry and Intermolecular Interactions of 1,1,3,3 Tetraphenyloctahydro 2 Benzofuran

Investigation of Non-Covalent Interactions within 1,1,3,3-Tetraphenyloctahydro-2-benzofuran Assemblies (e.g., π-π stacking of phenyl groups)

The assembly of this compound in the condensed phase is significantly influenced by a variety of non-covalent interactions. The presence of four phenyl groups makes π-π stacking a dominant force in the formation of its supramolecular structures. These interactions, arising from the electrostatic and dispersion forces between the electron-rich π-systems of the aromatic rings, play a crucial role in the packing of these molecules in the crystalline state.

Detailed crystallographic studies of analogous tetraphenyl-substituted molecules provide valuable insights into the nature of these interactions. For instance, in various tetraphenyl derivatives, the phenyl rings of adjacent molecules often arrange in a parallel-displaced or T-shaped geometry to maximize attractive π-π interactions while minimizing steric hindrance. The centroid-to-centroid distances in such stacked systems typically fall within the range of 3.4 to 3.8 Å, indicative of significant aromatic-aromatic interactions. nih.gov

Beyond π-π stacking, other non-covalent forces contribute to the stability of this compound assemblies. These include:

C-H···π interactions: The hydrogen atoms of the octahydrobenzofuran core and the phenyl rings can interact with the electron-rich faces of adjacent phenyl groups.

Dipole-dipole interactions: The ether linkage in the benzofuran (B130515) ring introduces a dipole moment, which can lead to specific orientations in the crystal lattice to maximize attractive electrostatic interactions.

| Interaction Type | Typical Distance (Å) | Contributing Factors |

| π-π Stacking | 3.4 - 3.8 | Electrostatic, Dispersion |

| C-H···π | 2.5 - 3.0 | Electrostatic, Polarization |

| Van der Waals | N/A | Induced dipoles |

| Dipole-Dipole | N/A | Permanent dipoles |

Host-Guest Chemistry and Molecular Recognition with Modified Octahydrobenzofuran Scaffolds

The rigid yet adaptable framework of the octahydrobenzofuran core, when appropriately functionalized, can serve as a scaffold for creating host molecules capable of recognizing and binding specific guest species. The four phenyl groups of this compound can be chemically modified to introduce specific recognition sites, such as hydrogen bond donors or acceptors, or charged groups, thereby tailoring the host's affinity for particular guests.

The concept of preorganization is central to the design of such hosts. The relatively defined spatial orientation of the phenyl groups can create a pre-formed cavity or cleft suitable for encapsulating small molecules or ions. The binding of a guest molecule within this cavity is driven by a combination of non-covalent interactions, including hydrogen bonding, ion-pairing, and further π-π stacking between the host's phenyl rings and an aromatic guest.

Research on analogous tetraphenyl-based host systems has demonstrated the feasibility of this approach. For example, tetraphenylmethane (B1200815) derivatives have been shown to form crystalline inclusion complexes with various solvent molecules, where the guest molecules are entrapped within the voids created by the packing of the host molecules. rsc.org Similarly, tetraphenylethene-based cages have been synthesized and shown to encapsulate polycyclic aromatic hydrocarbons through a combination of CH···π and π-π interactions. nih.gov

The modification of the octahydrobenzofuran scaffold could lead to the development of selective receptors for environmentally or biologically relevant molecules. The binding event can be monitored by various spectroscopic techniques, such as NMR or fluorescence spectroscopy, allowing for the determination of binding constants and the elucidation of the binding mode.

| Host Scaffold (Analogous) | Guest Molecule | Primary Interactions |

| Tetraphenylmethane | Solvent molecules (e.g., Toluene) | Van der Waals, C-H···π |

| Tetraphenylethene Cage | Coronene | CH···π, π-π Stacking |

| Modified Calixarenes | Metal Ions, Organic Cations | Ion-Dipole, Cation-π |

Self-Assembly of Octahydrobenzofuran Derivatives for Functional Architectures

The inherent ability of molecules to spontaneously organize into ordered structures, known as self-assembly, is a powerful tool for the bottom-up fabrication of functional materials. Derivatives of this compound are promising candidates for the construction of such self-assembled architectures due to the directional nature of the non-covalent interactions they can engage in.

By tuning the substitution pattern on the phenyl rings, it is possible to program the self-assembly process to yield specific supramolecular structures, such as one-dimensional fibers, two-dimensional sheets, or even more complex three-dimensional networks. For instance, the introduction of complementary hydrogen bonding moieties on different molecules can lead to the formation of extended, well-defined chains or tapes.

The process of self-assembly is often highly dependent on the solvent, temperature, and concentration. In solution, solvophobic effects can drive the aggregation of the non-polar phenyl groups, leading to the formation of micelles or vesicles. In the solid state, the controlled crystallization of these derivatives can result in materials with interesting properties, such as porosity or specific optical or electronic characteristics.

The resulting functional architectures could find applications in areas such as:

Nanoporous Materials: The formation of porous networks through self-assembly could lead to materials for gas storage or separation.

Organic Electronics: Ordered π-stacked arrays of the phenyl groups could facilitate charge transport, making these materials potentially useful in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).